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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B15576437

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-935177, a reversible Bruton's tyrosine
kinase (BTK) inhibitor, with other prominent Tec family kinase inhibitors. The information
presented herein is supported by experimental data to aid in the evaluation of these
compounds for research and development purposes.

Introduction to Tec Family Kinases

The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of
various hematopoietic cells. This family includes five members: Bruton's tyrosine kinase (BTK),
Tec protein-tyrosine kinase (TEC), interleukin-2-inducible T-cell kinase (ITK), bone marrow X
kinase (BMX), and tyrosine-protein kinase TXK (TXK). These kinases are integral to the
development, differentiation, and activation of B-cells, T-cells, mast cells, and myeloid cells.
Consequently, they have emerged as significant therapeutic targets for a range of B-cell
malignancies and autoimmune diseases.

BMS-935177: A Reversible BTK Inhibitor

BMS-935177 is a potent and reversible inhibitor of BTK with an IC50 value of 2.8 nM.[1][2] Its
reversible nature distinguishes it from several other BTK inhibitors that form a covalent bond
with the target enzyme. BMS-935177 demonstrates selectivity for BTK over other Tec family
kinases, with a 5- to 67-fold greater potency for BTK.[1][2]
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Comparative Performance Data

The following tables summarize the in vitro potency and pharmacokinetic properties of BMS-
935177 in comparison to other notable Tec family kinase inhibitors.

Table 1: In Vitro Potency (IC50, nM) Against Tec Family Kinases

Inhibitor BTK ITK TEC BMX TXK Binding
BMS- .

2.8[1][2] - - - Reversible
935177
Ibrutinib 0.5[3] - - - - Covalent
Acalabrutin
) - - - - - Covalent
ib
Zanubrutini

- - - - - Covalent
b
Spebrutinib

9.2[4] 1050[4] 8.4[4] - - Covalent
(CC-292)
Fenebrutini >100x N

on-
b (GDC- 2.3[4] 1000[4] 1000[4] selectivity -
covalent

0853) vs BTK][5]
Evobrutinib

8.9[4] - 7300 20 - Covalent
(M2951)
Branebruti
nib (BMS- 0.1[6] - 0.9[6] 1.5[6] 5[6] Covalent
986195)
Tolebrutinib
(SAR4421 0.7[3] - 1.0[3] 1.1]3] - Covalent
68)
Poseltinib - - - - - -
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Note: "-" indicates data not readily available in the searched sources. The selectivity of BMS-
935177 for other Tec family kinases is described as 5- to 67-fold less than for BTK.[1][2]

Table 2: Pharmacokinetic Properties

Key Metabolism

Inhibitor Bioavailability Half-life (T1/2)
Notes
High oral ) )
] o ] High plasma protein
bioavailability (84- 4-5.1 hours in mouse o )
BMS-935177 ) o binding (<1% free in
100% in preclinical and rat[1]
) human)[1]
species)[1]
Metabolized by
Ibrutinib Low (2.9%) ~4-6 hours CYP3A4; potential for
drug-drug interactions.
o Metabolized primarily
Acalabrutinib ~25% ~1 hour
by CYP3A4.
Zanubrutinib ~2-4 hours Substrate of CYP3A4.

Key Experimental Methodologies

Detailed protocols for critical experiments used to evaluate and compare Tec family kinase

inhibitors are provided below.

In Vitro Biochemical Kinase Inhibition Assay (TR-FRET

based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against a

specific kinase. The protocol below is a general guideline for a Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assay.

Materials:
e Recombinant human BTK enzyme

 Biotinylated peptide substrate
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o ATP

e Europium (Eu)-labeled anti-phosphopeptide antibody

» Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

o Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e Test compounds (e.g., BMS-935177) serially diluted in DMSO

o 384-well low-volume black plates

Procedure:

o Prepare a reaction mixture containing the BTK enzyme and the biotinylated peptide
substrate in the assay buffer.

» Add the test compound at various concentrations to the wells of the 384-well plate. Include a
DMSO control (no inhibitor).

« Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be
at or near the Km for the enzyme.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
» Stop the reaction by adding a solution containing EDTA.

o Add the detection reagents: a mixture of the Eu-labeled anti-phosphopeptide antibody and
the streptavidin-conjugated acceptor fluorophore.

 Incubate the plate in the dark at room temperature for 60 minutes to allow for the
development of the TR-FRET signal.

» Read the plate on a TR-FRET-compatible plate reader, measuring emission at two
wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

e Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against
the logarithm of the inhibitor concentration.
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o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular B-Cell Activation Assay: Calcium Flux (FLIPR)

This assay measures the ability of an inhibitor to block B-cell receptor (BCR)-induced calcium
mobilization in B-cells.

Materials:

e Ramos cells (human B-cell line)

e RPMI 1640 medium with 10% FBS

e Fluo-4 AM or other suitable calcium-sensitive dye

» Probenecid (optional, to prevent dye leakage)

e Anti-human IgM antibody (for BCR stimulation)

e Test compounds (e.g., BMS-935177)

e 96- or 384-well black, clear-bottom plates

e Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Procedure:

o Cell Plating: Seed Ramos cells into the wells of the microplate at an appropriate density and
allow them to settle.

e Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM)
and probenecid (if used) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Add the
loading buffer to the cells and incubate at 37°C for 60 minutes in the dark.

o Compound Incubation: During the dye loading, prepare a plate with the test compounds at
various concentrations.

e Assay: Place the cell plate and the compound plate into the FLIPR instrument.
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» Establish a baseline fluorescence reading for a short period.

e The instrument will then add the test compounds to the cell plate, and fluorescence is
monitored to detect any compound-induced signal.

 After a short incubation with the compound, stimulate the cells by adding the anti-human IgM
antibody.

o Continuously record the fluorescence intensity for several minutes to measure the calcium
flux.

o Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular
calcium concentration. The IC50 value is determined by plotting the inhibition of the peak
calcium response against the inhibitor concentration.

Cellular B-Cell Activation Assay: CD69 Expression (Flow
Cytometry)

This assay assesses the inhibition of B-cell activation by measuring the expression of the early
activation marker CD69 on the cell surface.

Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCs)

e RPMI 1640 medium with 10% FBS

e Anti-human IgM antibody or other B-cell stimulus

e Test compounds (e.g., BMS-935177)

e Fluorochrome-conjugated anti-human CD19 antibody (to identify B-cells)
e Fluorochrome-conjugated anti-human CD69 antibody

e Flow cytometer

Procedure:
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e Cell Preparation: Isolate PBMCs from healthy donor blood.

o Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test
compound or DMSO vehicle control for 1-2 hours at 37°C.

o Stimulation: Add the B-cell stimulus (e.g., anti-human IgM) to the cell suspensions and
incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

» Staining: Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS). Stain the
cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on
ice in the dark.

e Wash: Wash the cells to remove unbound antibodies.
e Acquisition: Acquire the samples on a flow cytometer.

o Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of
CD69. The IC50 value is determined by plotting the percentage of CD69-positive B-cells
against the inhibitor concentration.[7]

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo
efficacy of anti-inflammatory compounds.

Materials:

o DBA/1 mice (or other susceptible strain)

Bovine or chicken type Il collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Test compound (e.g., BMS-935177) formulated for oral administration
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» Calipers for measuring paw thickness
Procedure:

e Immunization (Day 0): Emulsify type Il collagen in CFA. Anesthetize the mice and inject the
emulsion intradermally at the base of the tail.

e Booster Immunization (Day 21): Prepare an emulsion of type Il collagen in IFA. Inject the
booster emulsion intradermally at a different site near the base of the talil.

o Treatment: Begin daily oral administration of the test compound or vehicle control at a
predetermined time relative to the immunization (prophylactic or therapeutic regimen). For
example, a therapeutic regimen might start on day 21.[8]

 Clinical Scoring: Starting from the day of the booster immunization, monitor the mice daily or
every other day for signs of arthritis. Score each paw based on a scale that assesses
erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate
swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint
rigidity). The maximum score per mouse is typically 16.

o Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at
regular intervals.

o Data Analysis: Compare the mean arthritis scores and paw thickness between the treated
and vehicle control groups to determine the efficacy of the test compound.

Signaling Pathways and Experimental Workflows
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Conclusion

BMS-935177 is a potent, reversible BTK inhibitor with high selectivity over other kinases. Its
distinct mechanism of action and favorable pharmacokinetic profile in preclinical models make
it an interesting compound for further investigation in the context of autoimmune diseases and
B-cell malignancies. This guide provides a comparative framework and detailed methodologies
to assist researchers in their evaluation of BMS-935177 and other Tec family kinase inhibitors.
The provided data and protocols should serve as a valuable resource for designing and
conducting further comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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